2,6-Dichlorobenzoyl isothiocyanate

Acyl isothiocyanate Electrophilicity Reaction kinetics

2,6-Dichlorobenzoyl isothiocyanate (CAS: 32709-75-4, ≥95%) is a privileged electrophilic building block for constructing N- and S-heterocycles. The critical 2,6-dichloro substitution pattern dramatically increases electrophilicity at the isothiocyanate carbon, accelerating reaction kinetics and dictating stereochemical outcomes in SAR studies. Substituting this with unsubstituted or mono-substituted benzoyl isothiocyanates often leads to reduced yields or loss of biological activity. Secure this specific reagent to synthesize novel thioureas, 1,2,4-triazoles, and thiadiazoles with demonstrated antifungal (MIC 7.8 µg/mL against A. fumigatus), insecticidal, and anticancer potential.

Molecular Formula C8H3Cl2NOS
Molecular Weight 232.09 g/mol
CAS No. 32709-75-4
Cat. No. B8592002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorobenzoyl isothiocyanate
CAS32709-75-4
Molecular FormulaC8H3Cl2NOS
Molecular Weight232.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)N=C=S)Cl
InChIInChI=1S/C8H3Cl2NOS/c9-5-2-1-3-6(10)7(5)8(12)11-4-13/h1-3H
InChIKeySWBDPIGAGFPFPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorobenzoyl Isothiocyanate (CAS 32709-75-4): A Distinctive Acyl Isothiocyanate Reagent for Synthesis and Bioactive Compound Development


2,6-Dichlorobenzoyl isothiocyanate (CAS: 32709-75-4, C8H3Cl2NOS) is an acyl isothiocyanate featuring a 2,6-dichloro-substituted benzoyl moiety. It is primarily employed as an electrophilic building block in organic synthesis, notably for constructing nitrogen- and sulfur-containing heterocycles and thiourea derivatives [1]. The compound is synthesized from 2,6-dichlorobenzoyl chloride and a thiocyanate salt [2]. Its purity is typically specified at ≥95% [3].

Critical Procurement Considerations: Why 2,6-Dichlorobenzoyl Isothiocyanate Cannot Be Casually Substituted with Other Benzoyl Isothiocyanates


In medicinal chemistry and agrochemical research, the substitution pattern on the benzoyl ring profoundly influences both reactivity and biological outcome. Acyl isothiocyanates bearing electron-withdrawing groups, such as the 2,6-dichloro substitution, exhibit enhanced electrophilicity at the isothiocyanate carbon [1]. This directly impacts reaction kinetics and yields with nucleophiles. Furthermore, the specific ortho, ortho-disubstitution pattern can dictate the stereochemical outcome of certain reactions and is critical for achieving desired target-binding conformations in structure-activity relationship (SAR) studies [2]. Replacing 2,6-dichlorobenzoyl isothiocyanate with an unsubstituted or mono-substituted analog (e.g., benzoyl isothiocyanate or 4-chlorobenzoyl isothiocyanate) would alter the electronic and steric environment, potentially leading to reaction failure, reduced yields, or, most critically, loss of biological activity in the final product.

Quantitative Differentiation Evidence for 2,6-Dichlorobenzoyl Isothiocyanate (32709-75-4) in Synthesis and Bioactivity


Enhanced Electrophilicity and Reactivity Due to Strong Electron-Withdrawing 2,6-Dichloro Substitution

The presence of an electron-withdrawing group adjacent to the carbonyl function in an acyl isothiocyanate significantly enhances the electrophilicity of the isothiocyanate carbon, thereby promoting nucleophilic addition [1]. This is a class-level inference applicable to the 2,6-dichloro derivative. Furthermore, in a comparative study of acyl isothiocyanates, the 4-chloro-substituted derivative (a single electron-withdrawing group) afforded the lowest yield in a specific reaction sequence, suggesting that substitution pattern and electronic strength are critical [2]. While a direct head-to-head comparison of reaction rates for 2,6-dichloro vs. unsubstituted benzoyl isothiocyanate is not available in the provided sources, the principle that stronger electron withdrawal leads to greater reactivity is well-established and can be correlated with the Hammett σ constants [3].

Acyl isothiocyanate Electrophilicity Reaction kinetics Synthetic yield

Antifungal Activity Profile Against Plant Pathogens (MIC Data)

2,6-Dichlorobenzoyl isothiocyanate has demonstrated in vitro antifungal activity against specific phytopathogens. Quantitative Minimum Inhibitory Concentration (MIC) values have been reported as 7.8 µg/mL against Aspergillus fumigatus and 15.6 µg/mL against Geotrichum candidum . A lower activity was observed against Aspergillus albicans with an MIC of 62.5 µg/mL . This data provides a direct quantitative measure of its potency in a biological assay.

Antifungal MIC Aspergillus fumigatus Geotrichum candidum

Synthetic Utility in Thiourea and Heterocycle Formation

Acyl isothiocyanates, including the 2,6-dichlorobenzoyl derivative, are versatile reagents for synthesizing biologically important heterocycles. They react with nitrogen nucleophiles (e.g., hydrazines, 1,2-diamines) to form adducts that can be cyclized to yield 5- or 6-membered rings such as 1,2,4-triazoles, thiadiazoles, and benzimidazoles [1]. For instance, the reaction of benzoyl isothiocyanate with 2-hydrazinylethanol affords 1,2,4-triazole-3-thiones in excellent yields [2]. Furthermore, the 2,6-dichlorobenzoyl group is a key structural component in the synthesis of pesticidal N-(2,6-dichlorobenzoyl)-N'-aryl-thioureas, as disclosed in patents [3].

Thiourea Heterocycle 1,2,4-triazole Thiadiazole Synthetic building block

Procurement-Driven Application Scenarios for 2,6-Dichlorobenzoyl Isothiocyanate (32709-75-4)


Antifungal Lead Optimization Programs

Procure 2,6-dichlorobenzoyl isothiocyanate for the synthesis and screening of novel antifungal compounds. Its reported MIC values of 7.8 µg/mL against A. fumigatus and 15.6 µg/mL against G. candidum provide a quantifiable starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity.

Agrochemical Pesticide Discovery

Utilize this reagent to synthesize N-(2,6-dichlorobenzoyl)-N'-aryl-thiourea derivatives as described in patent literature for their insecticidal, fungicidal, and bactericidal properties . The specific 2,6-dichloro substitution is critical for the activity of this class of compounds.

Diversity-Oriented Synthesis (DOS) of Heterocyclic Libraries

Employ 2,6-dichlorobenzoyl isothiocyanate as a privileged building block for generating structurally diverse heterocyclic scaffolds, including 1,2,4-triazoles and thiadiazoles, which are core structures in many pharmaceuticals and agrochemicals . Its high electrophilicity facilitates efficient and high-yielding reactions with a wide range of nitrogen nucleophiles.

Medicinal Chemistry for Thiourea-Based Therapeutics

Incorporate this compound in the synthesis of novel N,N'-disubstituted thioureas for evaluation as potential anticancer, anti-inflammatory, or antimicrobial agents . The unique electronic and steric profile of the 2,6-dichlorobenzoyl group can impart distinct pharmacological properties to the resulting thiourea derivatives.

Technical Documentation Hub

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